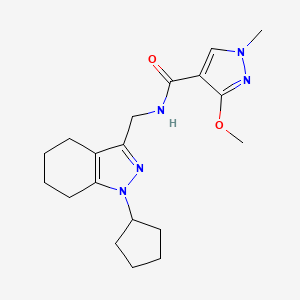

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound and its derivatives are synthesized through various chemical reactions, emphasizing the importance of structural modifications to explore biological activities. For instance, Hassan et al. (2014) demonstrated the synthesis and characterization of new derivatives showing cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the therapeutic potential of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of these compounds indicates a promising avenue for developing new treatments. Du et al. (2015) synthesized novel derivatives exhibiting significant antifungal activity against several phytopathogenic fungi, outperforming existing fungicides in some cases (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, Zhaohai Qin, 2015).

Potential Therapeutic Applications

The compound's derivatives are also investigated for their therapeutic potential in treating diseases such as tuberculosis and cystic fibrosis. Amaroju et al. (2017) prepared derivatives using click chemistry, which showed inhibitory activity against Mycobacterium tuberculosis, identifying compounds with significant minimum inhibitory concentration (MIC) values (Suresh Amaroju, Mahalakshmi Naidu Kalaga, S. Srinivasarao, A. Napiórkowska, E. AUGUSTYNOWICZ-KOPEĆ, S. Murugesan, S. Chander, Rangan Krishnan, Kondapalli Venkata Gowri Chandra Sekhar, 2017). Furthermore, Yu et al. (2008) explored bithiazole derivatives as correctors for cystic fibrosis transmembrane conductance regulator (CFTR) processing, demonstrating the compound's utility in cystic fibrosis therapy (G. Yu, C. Yoo, Baoxue Yang, Michael W. Lodewyk, L. Meng, Tamer T. El-Idreesy, J. Fettinger, D. Tantillo, A. Verkman, M. Kurth, 2008).

Wirkmechanismus

Target of Action

The primary targets of this compound are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibition, regulation, and/or modulation . This interaction can lead to the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

The compound affects the cell cycle regulation and DNA damage response pathways . By inhibiting the CHK1, CHK2, and SGK kinases, it can disrupt these pathways and lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Similar compounds have shown goodanti-inflammatory activity in rats and analgesic activity in mice

Result of Action

The molecular and cellular effects of the compound’s action include cell cycle arrest and apoptosis . These effects can be particularly beneficial in the treatment of cancer, where the uncontrolled proliferation of cells is a major problem .

Eigenschaften

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-23-12-15(19(22-23)26-2)18(25)20-11-16-14-9-5-6-10-17(14)24(21-16)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOGOKBVZZMFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)

![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)

![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)